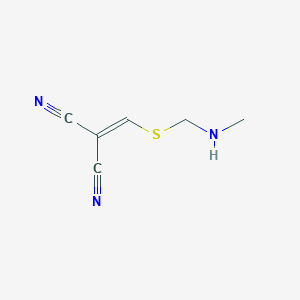
tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Vilsmeier Formylation: The starting material, such as 4-bromo-1H-indazole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
N-Boc Protection: The formylated intermediate is then protected with a tert-butoxycarbonyl (Boc) group to form the N-Boc derivative.
Nitration: The protected intermediate undergoes nitration to introduce a nitro group at the 4-position.
Deprotection and Esterification: The Boc group is removed, and the resulting compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The formyl group can participate in nucleophilic substitution reactions, such as the formation of imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Ammonia (NH₃), hydrazine (N₂H₄)
Major Products Formed
Oxidation: 3-carboxy-4-nitro-1H-indazole-1-carboxylate
Reduction: tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate
Substitution: Imines or hydrazones derived from the formyl group
Scientific Research Applications
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group may also participate in covalent bonding with nucleophilic sites in proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
tert-Butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-formyl-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
tert-Butyl 4-nitro-1H-indazole-1-carboxylate: Lacks the formyl group, which may affect its ability to participate in certain chemical reactions.
tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
tert-butyl 3-formyl-4-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-13(2,3)21-12(18)15-9-5-4-6-10(16(19)20)11(9)8(7-17)14-15/h4-7H,1-3H3 |
InChI Key |
PKHVLYPYULXEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)


![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)


![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)






